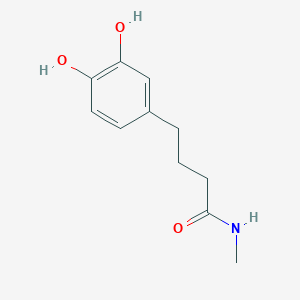
4-(3,4-dihydroxyphenyl)-N-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydroxyphenyl)-N-methylbutanamide, commonly known as 4-DMA-1, is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. In
作用機序
The mechanism of action of 4-DMA-1 involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. By inhibiting MAO, 4-DMA-1 increases dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease.
生化学的および生理学的効果
In addition to its effects on dopamine levels, 4-DMA-1 has been shown to have antioxidant properties and can protect against oxidative stress in the brain. The compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 4-DMA-1 in lab experiments is its specificity for dopamine-related pathways. However, the compound has a short half-life and can be rapidly metabolized in the body, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of 4-DMA-1. One area of research is the development of more potent and selective MAO inhibitors that can target specific subtypes of the enzyme. Additionally, further studies are needed to explore the potential of 4-DMA-1 as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, the optimization of synthesis methods and purification techniques may lead to the development of more efficient and cost-effective production methods for 4-DMA-1.
合成法
The synthesis of 4-DMA-1 involves the reaction of N-methylbutanamide with 3,4-dihydroxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-DMA-1, which can be purified using various chromatography techniques.
科学的研究の応用
4-DMA-1 has been studied extensively for its potential as a therapeutic agent for Parkinson's disease and other neurological disorders. The compound has been shown to increase dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease. Additionally, 4-DMA-1 has been investigated for its potential as an antidepressant and anxiolytic agent.
特性
CAS番号 |
125789-92-6 |
|---|---|
製品名 |
4-(3,4-dihydroxyphenyl)-N-methylbutanamide |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
4-(3,4-dihydroxyphenyl)-N-methylbutanamide |
InChI |
InChI=1S/C11H15NO3/c1-12-11(15)4-2-3-8-5-6-9(13)10(14)7-8/h5-7,13-14H,2-4H2,1H3,(H,12,15) |
InChIキー |
PQXPQDDLDOSVEK-UHFFFAOYSA-N |
SMILES |
CNC(=O)CCCC1=CC(=C(C=C1)O)O |
正規SMILES |
CNC(=O)CCCC1=CC(=C(C=C1)O)O |
同義語 |
Benzenebutanamide, 3,4-dihydroxy-N-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



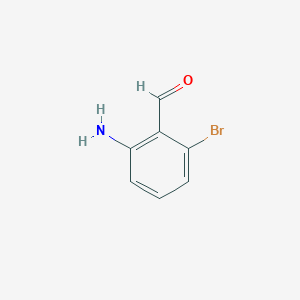
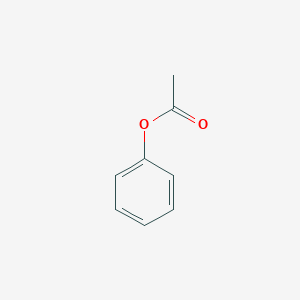
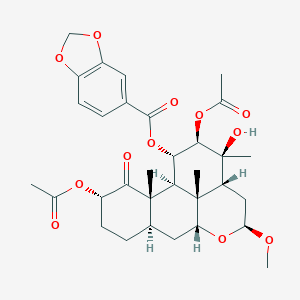
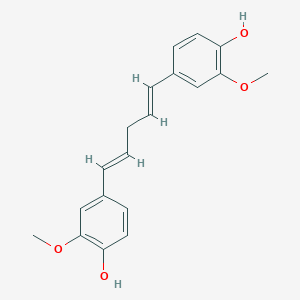
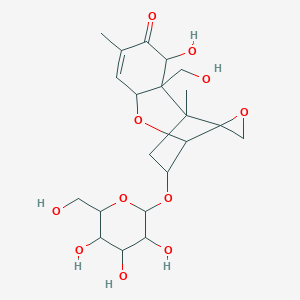
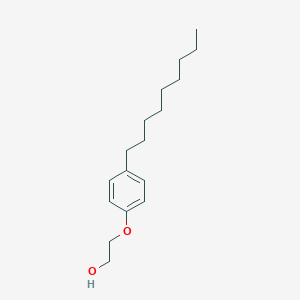
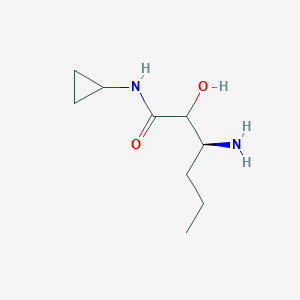
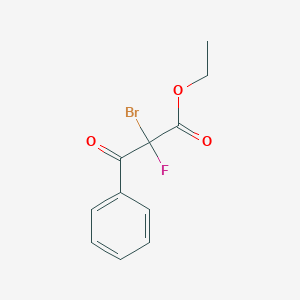
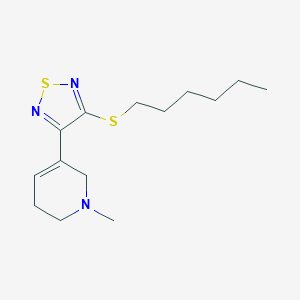

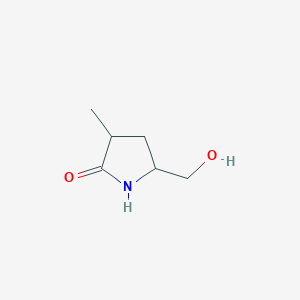
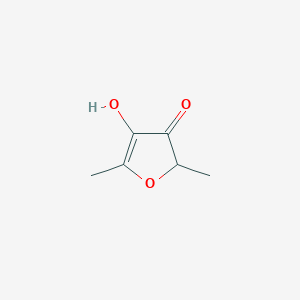
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)
![[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B144013.png)